molecular formula C13H11N3O2 B12794959 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-14-5

9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12794959
CAS No.: 140413-14-5
M. Wt: 241.24 g/mol
InChI Key: GCBCXZAOJBFLKI-UHFFFAOYSA-N
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Description

9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that features a unique fusion of pyridine and benzoxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzoxazepine moiety. Key steps may include:

    Cyclization reactions: To form the fused ring system.

    Amination reactions: To introduce the amino group at the 9th position.

    Methylation reactions: To add the methyl group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Halogenation or alkylation at specific positions on the ring system.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects.

    Diagnostics: Used in diagnostic assays for certain diseases.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Component in the formulation of certain drugs.

Mechanism of Action

The mechanism of action of 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme binding: Inhibition of enzyme activity by binding to the active site.

    Receptor interaction: Modulation of receptor activity by binding to receptor sites.

    Pathway modulation: Alteration of biochemical pathways by influencing key steps.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the amino group at the 9th position.

    9-Amino-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group at the 6th position.

    9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5-one: Lacks the (6H) designation.

Uniqueness

9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is unique due to the presence of both the amino group at the 9th position and the methyl group at the 6th position, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

140413-14-5

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

9-amino-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H11N3O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,14H2,1H3

InChI Key

GCBCXZAOJBFLKI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)OC3=C(C1=O)C=CC=N3

Origin of Product

United States

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